N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
Overview
Description
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a chlorinated phenyl group, and a sulfanylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the core phenyl and pyrimidinyl components. The chlorination of the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the phenyl ring.
The sulfanylacetamide moiety is synthesized by reacting 4-methylpyrimidine-2-thiol with chloroacetamide under basic conditions. The final step involves coupling the chlorinated phenyl-morpholine intermediate with the sulfanylacetamide derivative, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, palladium catalyst
Nucleophiles: Amines, thiols
Catalysts: N,N’-dicyclohexylcarbodiimide (DCC)
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group
Amines: From reduction of nitro groups
Substituted Phenyl Derivatives: From nucleophilic substitution reactions
Scientific Research Applications
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-morpholin-4-ylphenyl)-N’-hydroxyimido formamide
- 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide stands out due to its combination of a morpholine ring, a chlorinated phenyl group, and a sulfanylacetamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-12-4-5-19-17(20-12)25-11-16(23)21-13-2-3-15(14(18)10-13)22-6-8-24-9-7-22/h2-5,10H,6-9,11H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWIGOWBRFCIGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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